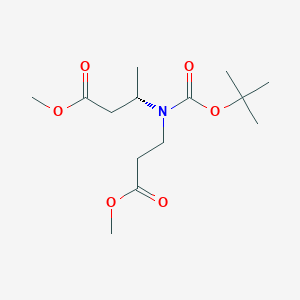
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl group, a methoxy group, and a butanoate ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Formation of the Amide Bond: The protected amino acid is then reacted with 3-methoxy-3-oxopropylamine to form the amide bond under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)(3-hydroxy-3-oxopropyl)amino)butanoate
- Methyl (S)-3-((tert-butoxycarbonyl)(3-ethoxy-3-oxopropyl)amino)butanoate
Uniqueness
Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H25NO6 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (3S)-3-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C14H25NO6/c1-10(9-12(17)20-6)15(8-7-11(16)19-5)13(18)21-14(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
BASUDBUVUYCGQM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















